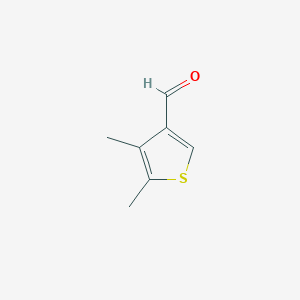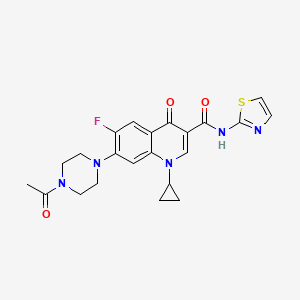![molecular formula C14H13N3O B2856469 2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile CAS No. 1164560-54-6](/img/structure/B2856469.png)
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile has a variety of applications in scientific research. It has been used in the synthesis of a number of organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of polymers and other materials. In addition, this compound has been used in the synthesis of peptides and proteins, and it has been used to study the structure and function of enzymes and other biological molecules.
Mechanism of Action
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile is an electrophilic reagent, meaning that it reacts with nucleophilic groups such as amines, alcohols, and carboxylic acids. This property makes it useful for the synthesis of a variety of organic compounds. In addition, this compound has been used in the synthesis of peptides and proteins, where it can react with the carboxyl group of an amino acid to form a peptide bond.
Biochemical and Physiological Effects
This compound has been used in a number of biochemical and physiological studies. It has been used to study the structure and function of enzymes and other biological molecules, as well as to study the effects of drugs and other compounds on cells and tissues. In addition, this compound has been used in the synthesis of peptides and proteins, which can be used to study the structure and function of proteins and other biological molecules.
Advantages and Limitations for Lab Experiments
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile is a useful reagent for a variety of laboratory experiments. It is relatively stable and can be stored for extended periods of time. In addition, it is relatively inexpensive and easy to obtain. However, it is also a potentially hazardous compound and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile in scientific research. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. In addition, it could be used in the synthesis of polymers and other materials. Furthermore, it could be used to study the structure and function of enzymes and other biological molecules, as well as to study the effects of drugs and other compounds on cells and tissues. Finally, it could be used to study the structure and function of proteins and other biological molecules.
Synthesis Methods
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile is typically synthesized via a two-step process. The first step involves the reaction of 2-methoxy-3-toluidinopropenal with malononitrile in the presence of a base such as potassium carbonate. This reaction produces the intermediate this compound. The second step involves the reaction of the intermediate with a reducing agent such as sodium borohydride, which produces the final product.
properties
IUPAC Name |
2-[(E)-1-methoxy-3-(4-methylanilino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-11-3-5-13(6-4-11)17-8-7-14(18-2)12(9-15)10-16/h3-8,17H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYSBEPTKWCVOQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=C(C#N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=C(C#N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-Oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2856387.png)
![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2856388.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2856389.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2856390.png)

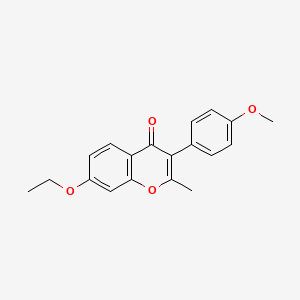
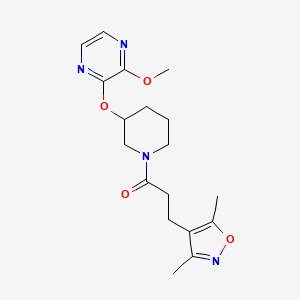

![N-(3-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2856403.png)
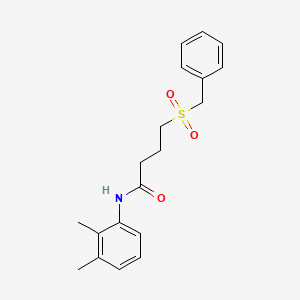
![12-[(4-Chlorophenyl)methyl]-11-methyl-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2856406.png)
![N-(4-isopropylbenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2856407.png)
